molecular formula C34H30FN3O3S B2536170 1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylethanone CAS No. 681275-07-0

1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylethanone

Cat. No. B2536170
CAS RN: 681275-07-0
M. Wt: 579.69
InChI Key: KCPQHXHRTSHHBN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an indole group, a pyrazole group, and a sulfanyl group, among others. These groups are common in many biologically active compounds and could suggest potential applications in pharmaceuticals or other areas of chemistry .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple aromatic rings and functional groups. The presence of these groups can significantly influence the compound’s physical and chemical properties, as well as its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure. For this compound, properties such as solubility, melting point, and boiling point would be influenced by factors such as the presence of aromatic rings and various functional groups .

Scientific Research Applications

Antimicrobial Activity

Research has focused on the synthesis of novel Schiff bases and pyrazole derivatives, which are structurally similar or related to the compound , demonstrating significant antimicrobial activity. For instance, novel Schiff bases synthesized from related compounds have shown excellent antimicrobial activity compared to other derivatives, indicating potential applications in developing new antimicrobial agents (Puthran et al., 2019). Such compounds are synthesized using techniques like the Gewald synthesis and Vilsmeier-Haack reaction, emphasizing the utility of pyrazole and phenyl derivatives in creating compounds with desirable biological activities.

Material Science and Fuel Cell Applications

In the material science domain, derivatives of the mentioned compound have been investigated for their utility in fuel cell applications. Poly(arylene ether sulfone) polymers, incorporating sulfonated side chains, have demonstrated good properties as polyelectrolyte membrane materials with high proton conductivity, which is crucial for efficient fuel cell operation (Kim et al., 2008). These materials balance proton conductivity with water uptake and methanol permeability, suggesting their suitability for proton exchange membranes in fuel cells.

Antioxidant Activity

Additionally, the antioxidant activity of similar compounds has been explored, with certain derivatives displaying excellent radical scavenging activity. This property is particularly interesting for pharmaceutical applications, where oxidative stress is a contributing factor to numerous diseases. Compounds with methoxy substituents on the aromatic ring have shown greater antioxidant activity, highlighting the effect of substituents on biological activity (Lavanya et al., 2014).

Novel Synthesis Approaches

Research has also focused on developing new synthesis methods for creating compounds with potential biological activity. For example, the synthesis of novel sulfuric acid derivatives as catalysts for condensation reactions opens up new avenues for the efficient production of biologically active compounds, indicating the broad applicability of these chemical frameworks in synthesizing targeted molecules with desired properties (Tayebi et al., 2011).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for pharmaceutical compounds. Without specific information on this compound, it’s impossible to provide a detailed mechanism of action .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields such as pharmaceuticals, materials science, or chemical synthesis, among others .

properties

IUPAC Name

1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30FN3O3S/c1-40-27-15-9-24(10-16-27)30-19-32(25-11-17-28(41-2)18-12-25)38(36-30)34(39)22-42-33-21-37(31-6-4-3-5-29(31)33)20-23-7-13-26(35)14-8-23/h3-18,21,32H,19-20,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPQHXHRTSHHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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